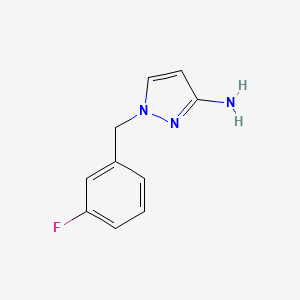

1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

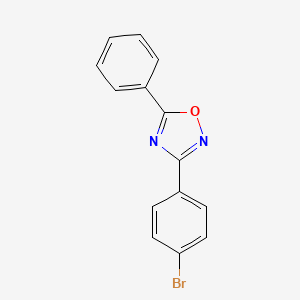

The compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of the 3-fluorobenzyl group suggests potential interactions with biological systems, possibly influencing its chemical properties and biological activity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves the formation of pyrazol-5-amine benzamides, which are then screened for antimicrobial activity . This suggests that similar synthetic routes could be adapted for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, with modifications to incorporate the 3-fluorobenzyl moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and biological activity. For example, the study of two isomeric reaction products of a related compound shows that the molecules are linked into complex sheets or chains by hydrogen bonds, which could be a significant factor in the compound's properties . This implies that the molecular structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, particularly the position of the fluorine atom, could influence its hydrogen bonding capabilities and overall molecular conformation.

Chemical Reactions Analysis

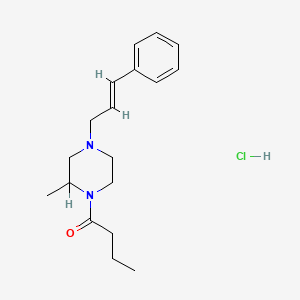

The chemical reactions involving pyrazole derivatives can be diverse. The synthesis of 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, for example, includes steps such as reductive amination, amide hydrolysis, and N-alkylation . These reactions are indicative of the types of chemical transformations that pyrazole derivatives can undergo, which may also be applicable to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, particularly in the context of functionalizing the molecule or modifying its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . This highlights the potential for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to be synthesized under mild conditions, which could be beneficial for preserving its structural integrity and optimizing yield. The presence of the fluorine atom in the compound is likely to affect its lipophilicity, boiling point, and potential for forming hydrogen bonds, which are important factors in drug design and development.

Wissenschaftliche Forschungsanwendungen

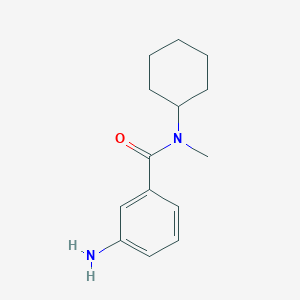

Antibacterial Research

- Kilogram-Scale Synthesis for Antibacterial Applications : A novel oxazolidinone antibacterial candidate, involving an intermediate similar to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, was developed through a concise and environmentally benign process. This process highlights the compound's potential in large-scale antibacterial applications (Yang et al., 2014).

Organic Light-Emitting Diodes (OLED)

- Use in Organic Light-Emitting Diodes : Substituted 1H-pyrazolo[3,4-b]quinolines, which can be synthesized from compounds similar to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, have been found to be useful in the development of OLEDs. These compounds' high-fluorescence intensity makes them ideal as emitters in OLEDs (Szlachcic et al., 2017).

GPR39 Agonists in Pharmacology

- Pharmacological Applications as GPR39 Agonists : Research has identified certain kinase inhibitors structurally related to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as novel GPR39 agonists. These findings have implications in expanding the list of potential kinase off-targets to include understudied G protein-coupled receptors (Sato et al., 2016).

Structural Chemistry

- In Structural Chemistry Studies : The compound's structure, featuring a pyrazole ring, has been studied for its molecular conformation and intermolecular interactions. Such studies are essential for understanding the compound's chemical properties and potential applications (Abdel-Wahab et al., 2013).

Antimicrobial Applications

- Development of Antimicrobial Agents : Novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, structurally related to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, have been synthesized and found to possess potent antimicrobial activities (Raju et al., 2010).

Wirkmechanismus

- The primary target of this compound is prothrombin , a key protein involved in blood clotting. Prothrombin plays a crucial role in the coagulation cascade by converting to thrombin, which then converts fibrinogen to fibrin, forming a stable blood clot .

Target of Action

Mode of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPASDJNVTZHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424339 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

CAS RN |

957480-06-7 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

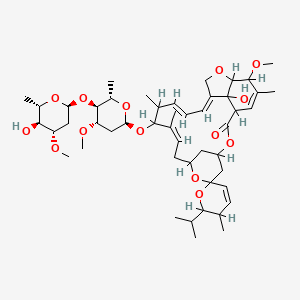

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)